REACTION_CXSMILES
|
Cl.[NH2:2][NH:3][C:4]([NH:6][NH2:7])=[NH:5].C[O-].[Na+].CC[O:13][C:14]([CH:16]([C:18]([CH3:20])=O)[CH3:17])=O>C(O)C>[NH2:2][N:3]1[C:14](=[O:13])[C:16]([CH3:17])=[C:18]([CH3:20])[N:5]=[C:4]1[NH:6][NH2:7] |f:0.1,2.3|
|
Name
|
diaminoguanidine hydrochloride
|
Quantity
|
13.22 g
|
Type
|
reactant
|
Smiles
|
Cl.NNC(=N)NN
|
Name
|
sodium methoxide
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C)C(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted
|
Name
|
|
Type
|
product
|
Smiles
|
NN1C(=NC(=C(C1=O)C)C)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |